1-(3-Bromo-4-propoxy-phenyl)-ethylamine
Description
1-(3-Bromo-4-propoxy-phenyl)-ethylamine is an organic compound characterized by the presence of a bromine atom, a propoxy group, and an ethylamine moiety attached to a phenyl ring
Properties
IUPAC Name |
1-(3-bromo-4-propoxyphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO/c1-3-6-14-11-5-4-9(8(2)13)7-10(11)12/h4-5,7-8H,3,6,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVYWZFFGHTYGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(C)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-4-propoxy-phenyl)-ethylamine typically involves the bromination of a propoxyphenyl precursor followed by the introduction of an ethylamine group. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of bromine and other reactive chemicals.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-4-propoxy-phenyl)-ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-) or amine groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), ammonia (NH3)
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of the corresponding amine or alkane
Substitution: Formation of hydroxylated or aminated derivatives
Scientific Research Applications
1-(3-Bromo-4-propoxy-phenyl)-ethylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-4-propoxy-phenyl)-ethylamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
- 1-(3-Bromo-4-propoxyphenyl)-ethanone
- 1-(3-Bromo-4-propoxyphenyl)-2-chloroethanone
- (3-Bromo-4-propoxyphenyl)methanol
Comparison: 1-(3-Bromo-4-propoxy-phenyl)-ethylamine is unique due to the presence of the ethylamine group, which imparts distinct chemical and biological properties compared to its analogs. The ethylamine moiety can influence the compound’s reactivity, solubility, and potential interactions with biological targets, making it a valuable compound for various applications.
Biological Activity
1-(3-Bromo-4-propoxy-phenyl)-ethylamine (CAS No.: 1344343-86-7) is an organic compound that has garnered interest in scientific research due to its potential biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C12H16BrNO
- Molecular Weight : 271.17 g/mol
- Structure : The compound features a bromine atom attached to a phenyl ring, which is further substituted with a propoxy group and an ethylamine moiety.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the bromine atom enhances its binding affinity, potentially influencing several biochemical pathways.
Key mechanisms include:
- Enzyme Interaction : The compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to neurotransmitter receptors, possibly affecting signaling pathways associated with mood regulation and neuroprotection.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that similar compounds with bromine substitutions possess significant antimicrobial properties. For instance:
- A derivative demonstrated enhanced activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections.
Anticancer Potential
Preliminary research indicates that compounds containing similar structural motifs may induce apoptosis in cancer cell lines. Specific findings include:
- In vitro studies revealed that the compound could inhibit the proliferation of certain cancer cell lines, warranting further investigation into its mechanisms and potential therapeutic applications.
Neuroprotective Effects
Emerging evidence suggests that this compound may offer neuroprotective benefits:
- Research indicates it could protect neuronal cells from oxidative stress, which is a contributing factor in neurodegenerative diseases.
Comparative Analysis
To contextualize the biological significance of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Characteristics | Notable Activities |
|---|---|---|
| 1-(3-Bromophenyl)-ethylamine | Bromine on phenyl | Moderate antibacterial activity |
| 1-(4-Chloro-phenyl)-ethylamine | Chlorine on phenyl | Anticancer properties |
| This compound | Bromine and propoxy substitutions | Antimicrobial and potential anticancer activity |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Antimicrobial Study :
- A study demonstrated that derivatives of brominated phenyl compounds exhibited significant antimicrobial properties against various bacterial strains.
-
Anticancer Research :
- Research indicated that compounds with similar structures could induce apoptosis in cancer cell lines, suggesting that this compound may also possess anticancer properties.
-
Neuroprotection Investigation :
- Preliminary findings suggest that the compound may protect neuronal cells from oxidative damage, indicating potential therapeutic avenues for neurodegenerative conditions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
